4-(1H-Pirazol-3-IL)benzaldehído

Descripción general

Descripción

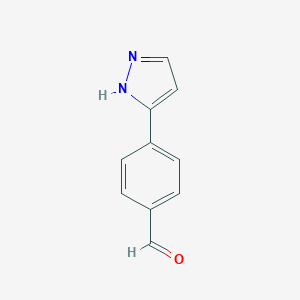

4-(1H-Pyrazol-3-YL)benzaldehyde is an organic compound with the molecular formula C10H8N2O. It consists of a benzaldehyde moiety substituted with a pyrazole ring at the 3-position.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

4-(1H-Pyrazol-3-yl)benzaldehyde serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its pyrazole structure allows for diverse chemical modifications, enabling the development of various derivatives that can exhibit unique reactivity and biological activity. This compound is particularly valuable in drug discovery, where it contributes to creating chemical libraries for screening against various biological targets.

Synthetic Routes

The synthesis of 4-(1H-Pyrazol-3-yl)benzaldehyde can be achieved through several methods:

- Condensation Reactions : The compound can be synthesized via the condensation of hydrazine derivatives with aromatic aldehydes.

- Cycloaddition Reactions : It can also be produced through cycloaddition reactions involving isocyano compounds and alkynes.

- Oxidation Processes : The aldehyde group can be generated from alcohol precursors through oxidation reactions.

Antimicrobial Properties

Research indicates that 4-(1H-Pyrazol-3-yl)benzaldehyde exhibits significant antimicrobial activity against various pathogens. For instance, derivatives of this compound have shown effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. Some derivatives of 4-(1H-Pyrazol-3-yl)benzaldehyde have been reported to possess low IC50 values, indicating strong anti-inflammatory potential.

Anticancer Activity

The compound has been investigated for its anticancer properties. Molecular docking studies suggest that it may interact with specific enzymes involved in cancer pathways, potentially inhibiting tumor growth and metastasis. This makes it a promising candidate for further research in cancer therapeutics.

Medicinal Applications

4-(1H-Pyrazol-3-yl)benzaldehyde has been explored for its potential therapeutic applications:

- Drug Development : Its derivatives are being investigated for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

- Therapeutic Agents : The compound has shown promise as a lead structure for developing new drugs targeting diseases such as leishmaniasis and other infections.

Industrial Applications

In the industrial sector, 4-(1H-Pyrazol-3-yl)benzaldehyde is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in producing advanced materials and specialty chemicals.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Essential for drug discovery; enables diverse modifications |

| Biological Activity | Antimicrobial, anti-inflammatory, anticancer | Exhibits potent activity against pathogens; COX inhibition |

| Medicinal Applications | Drug development for infectious diseases | Potential lead compounds for new therapeutics |

| Industrial Use | Intermediate in agrochemicals and pharmaceuticals | Valuable for producing advanced materials |

Case Studies

- Antimicrobial Research : A study demonstrated that derivatives of 4-(1H-Pyrazol-3-yl)benzaldehyde exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus.

- Cancer Therapeutics : Molecular docking studies revealed that certain derivatives could effectively inhibit key enzymes involved in cancer cell proliferation.

- Inflammation Studies : Research highlighted the ability of pyrazole derivatives to reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases.

Mecanismo De Acción

Target of Action

This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals

Mode of Action

It is suggested that the compound may interact with its targets through a fitting pattern in the active site, characterized by lower binding free energy . This suggests a strong interaction between the compound and its target, leading to potential changes in the target’s function.

Biochemical Pathways

For instance, some pyrazole derivatives have been found to affect lipid peroxidation

Pharmacokinetics

The compound is a solid at room temperature and is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Some studies suggest that pyrazole derivatives can exhibit anticancer activity , indicating potential cellular effects

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy may be influenced by temperature and the presence of oxygen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-3-YL)benzaldehyde typically involves the reaction of 4-formylbenzonitrile with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent[2][2].

Industrial Production Methods

Industrial production methods for 4-(1H-Pyrazol-3-YL)benzaldehyde are not well-documented, but the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications[2][2].

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-Pyrazol-3-YL)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions[][3].

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst[][3].

Major Products Formed

Oxidation: 4-(1H-Pyrazol-3-YL)benzoic acid.

Reduction: 4-(1H-Pyrazol-3-YL)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used[][3].

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-Pyrazol-1-YL)benzaldehyde: Similar structure but with the pyrazole ring attached at the 1-position.

4-(1H-Tetrazol-5-YL)benzaldehyde: Contains a tetrazole ring instead of a pyrazole ring.

3-(1H-Pyrazol-3-YL)piperidine: Features a piperidine ring instead of a benzaldehyde moiety.

Uniqueness

4-(1H-Pyrazol-3-YL)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

4-(1H-Pyrazol-3-YL)benzaldehyde is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and other notable biological properties, supported by relevant data and case studies.

Chemical Structure and Properties

4-(1H-Pyrazol-3-YL)benzaldehyde has the molecular formula C₁₀H₈N₂O. It features a pyrazole ring attached to a benzaldehyde moiety, specifically at the 3-position of the pyrazole. This unique substitution pattern is crucial for its biological activity and reactivity.

Antimicrobial Activity

Research indicates that 4-(1H-Pyrazol-3-YL)benzaldehyde exhibits promising antimicrobial properties against various bacterial and fungal strains. The compound functions primarily by inhibiting the growth and proliferation of these pathogens. For example, studies have shown its effectiveness against:

- Bacteria : Including both Gram-positive and Gram-negative strains.

- Fungi : Various fungal species have been tested, demonstrating significant inhibition of growth.

The mechanism of action is thought to involve interaction with specific cellular targets, leading to disruptions in essential biochemical pathways.

Anticancer Activity

Certain derivatives of 4-(1H-Pyrazol-3-YL)benzaldehyde have demonstrated anticancer activity in preclinical studies. These derivatives are believed to target pathways involved in cancer cell growth and proliferation. Notably, they have shown effectiveness against:

- Breast Cancer : In vitro studies using MCF-7 breast cancer cell lines revealed that these derivatives can induce apoptosis while exhibiting lower toxicity towards normal cells compared to conventional chemotherapeutics like doxorubicin .

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of 4-(1H-Pyrazol-3-YL)benzaldehyde derivatives on MCF-7 cells. The results indicated that at a concentration of 150 µg/mL, these compounds significantly reduced cell viability (~50% lethality after 48 hours), suggesting a potential for therapeutic use with minimized side effects compared to traditional agents .

Other Biological Activities

In addition to antimicrobial and anticancer properties, 4-(1H-Pyrazol-3-YL)benzaldehyde has been explored for other biological applications:

- Antileishmanial Activity : Some derivatives have shown effectiveness against Leishmania species, which are responsible for leishmaniasis. The compounds displayed lower cytotoxicity compared to standard treatments like pentamidine .

- Enzyme Inhibition : The compound has potential as a bioactive molecule for designing enzyme inhibitors, which could be useful in various therapeutic contexts.

The exact mechanism by which 4-(1H-Pyrazol-3-YL)benzaldehyde exerts its biological effects is still under investigation. However, it is suggested that the compound may interact with target proteins through specific binding sites characterized by favorable binding free energy. This interaction could lead to alterations in biochemical pathways such as lipid peroxidation and apoptosis induction in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(1H-Pyrazol-3-YL)benzaldehyde, a comparative analysis with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Phenyl-1H-pyrazole-5-carbaldehyde | 132274-70-5 | 0.84 |

| 1-Phenylpyrazole-4-carboxaldehyde | 54605-72-0 | 0.83 |

| (3-(1H-Pyrazol-1-yl)phenyl)methanamine | 687635-04-7 | 0.82 |

The differences in substitution patterns significantly influence their pharmacological profiles, making 4-(1H-Pyrazol-3-YL)benzaldehyde a subject of interest in drug discovery .

Propiedades

IUPAC Name |

4-(1H-pyrazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTFMHHFZUBNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442364 | |

| Record name | 4-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-29-5 | |

| Record name | 4-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.